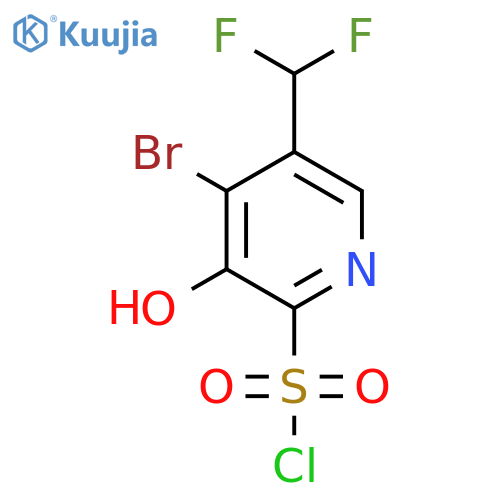Cas no 1807004-05-2 (4-Bromo-5-(difluoromethyl)-3-hydroxypyridine-2-sulfonyl chloride)
4-ブロモ-5-(ジフルオロメチル)-3-ヒドロキシピリジン-2-スルホニルクロリドは、高反応性のスルホニルクロリド基を有するピリジン誘導体です。この化合物は、医農薬中間体としての応用が期待される特異な構造を持ち、特に3位のヒドロキシ基と2位のスルホニルクロリド基がさらなる官能基変換の可能性を提供します。ジフルオロメチル基の導入により代謝安定性が向上し、4位のブロモ原子はパラジウムカップリング反応などによる構造修飾の足場として利用可能です。高い純度と安定性を備えており、精密有機合成において有用なビルディングブロックとなります。

1807004-05-2 structure
商品名:4-Bromo-5-(difluoromethyl)-3-hydroxypyridine-2-sulfonyl chloride
CAS番号:1807004-05-2
MF:C6H3BrClF2NO3S
メガワット:322.511725664139
CID:4862350
4-Bromo-5-(difluoromethyl)-3-hydroxypyridine-2-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-5-(difluoromethyl)-3-hydroxypyridine-2-sulfonyl chloride
-
- インチ: 1S/C6H3BrClF2NO3S/c7-3-2(5(9)10)1-11-6(4(3)12)15(8,13)14/h1,5,12H
- InChIKey: FWMBBZSDXSVHRB-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(=NC=C1C(F)F)S(=O)(=O)Cl)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 323
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 75.6
4-Bromo-5-(difluoromethyl)-3-hydroxypyridine-2-sulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029058633-500mg |
4-Bromo-5-(difluoromethyl)-3-hydroxypyridine-2-sulfonyl chloride |
1807004-05-2 | 97% | 500mg |
$1,597.40 | 2022-03-31 | |
| Alichem | A029058633-1g |
4-Bromo-5-(difluoromethyl)-3-hydroxypyridine-2-sulfonyl chloride |
1807004-05-2 | 97% | 1g |
$2,890.60 | 2022-03-31 | |
| Alichem | A029058633-250mg |
4-Bromo-5-(difluoromethyl)-3-hydroxypyridine-2-sulfonyl chloride |
1807004-05-2 | 97% | 250mg |
$1,008.00 | 2022-03-31 |
4-Bromo-5-(difluoromethyl)-3-hydroxypyridine-2-sulfonyl chloride 関連文献
-
Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
1807004-05-2 (4-Bromo-5-(difluoromethyl)-3-hydroxypyridine-2-sulfonyl chloride) 関連製品
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
